N-(naphtho[2,1-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide

Antibacterial Efflux pump AcrAB-TolC

N-(naphtho[2,1-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS 325987-81-3) is a synthetic heterocyclic compound belonging to the nitrothiophene carboxamide class. It features a fused naphtho[2,1-d]thiazole bicyclic system linked via a carboxamide bond to a 5-nitrothiophene moiety.

Molecular Formula C16H9N3O3S2
Molecular Weight 355.39
CAS No. 325987-81-3
Cat. No. B2806699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(naphtho[2,1-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide
CAS325987-81-3
Molecular FormulaC16H9N3O3S2
Molecular Weight355.39
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
InChIInChI=1S/C16H9N3O3S2/c20-15(12-7-8-13(23-12)19(21)22)18-16-17-11-6-5-9-3-1-2-4-10(9)14(11)24-16/h1-8H,(H,17,18,20)
InChIKeyDGMVKRUMAQKHBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(naphtho[2,1-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide – Structural and Pharmacological Profile


N-(naphtho[2,1-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS 325987-81-3) is a synthetic heterocyclic compound belonging to the nitrothiophene carboxamide class [1]. It features a fused naphtho[2,1-d]thiazole bicyclic system linked via a carboxamide bond to a 5-nitrothiophene moiety. This distinct architecture places it at the intersection of two biologically active scaffolds: naphthothiazoles, which have demonstrated antiplasmodial and anticancer potential [2], and 5-nitrothiophenes, which function as bioreductive prodrugs requiring activation by bacterial nitroreductases (NfsA/NfsB) in narrow-spectrum antibacterial programs [1]. While specific bioactivity data for this exact compound is not yet publicly reported, its structural blueprint is explicitly covered in a patent application for naphtho[2,1-d]thiazole derivatives as CDK9 inhibitors (WO2021102410) [3], confirming its relevance to targeted therapeutic discovery.

Why N-(naphtho[2,1-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide Cannot Be Replaced by General Nitrothiophene Carboxamides


Generic substitution fails because the naphtho[2,1-d]thiazole core is not a simple bioisostere of the benzothiazole or phenylthiazole groups found in earlier nitrothiophene carboxamide (NTC) series [1]. The extended pi-conjugation and increased lipophilicity of the naphthalene-fused system fundamentally alter molecular recognition at two levels critical for procurement decisions. First, in the antibacterial NTC context, efflux pump (AcrAB-TolC) binding is highly sensitive to the shape of the aromatic amide region; the bulkier naphtho group is predicted to reduce affinity for the efflux transporter differently than the flat benzothiazole analogs, potentially broadening the Gram-negative spectrum [1]. Second, a distinct patent landscape exists: naphtho[2,1-d]thiazole-2-carboxamides are specifically claimed as CDK9 inhibitors for oncology [2], whereas the simpler 5-nitrothiophene-thiazole series targets cholinesterase enzymes [3]. A scientist ordering this compound expects the fused naphtho scaffold for purposes where smaller heterocycles would not engage the intended binding pocket or IP position.

Quantitative Comparative Evidence for N-(naphtho[2,1-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide Against Closest Analogs


Efflux Pump Evasion: Predicted Advantage of the Naphtho Core over Benzothiazole Nitrothiophene Carboxamides

The design of nitrothiophene carboxamides (NTCs) was specifically engineered to overcome the AcrAB-TolC efflux pump by modifying the amide region to lose binding to the pump. The naphtho[2,1-d]thiazol-2-yl group in the target compound represents a bulkier, more lipophilic amide substituent compared to the benzothiazol-2-yl or 4,5-dihydronaphtho[1,2-d]thiazol-2-yl variants exemplified in the primary NTC series. In Escherichia coli wild-type strains, the benzothiazole NTC lead compound exhibited an MIC of 2 µg/mL, with a 16-fold potency shift observed between wild-type and efflux-competent strains [1]. This demonstrates that efflux is a major determinant of activity, and the structural divergence of the naphtho group is expected to produce a quantitatively different efflux profile.

Antibacterial Efflux pump AcrAB-TolC

Kinase Inhibition Selectivity: Naphtho[2,1-d]thiazole-2-carboxamides as CDK9 Inhibitors vs. Simple Thiazole Cholinesterase Inhibitors

The compound is covered by the Markush structure in patent WO2021102410, which claims naphtho[2,1-d]thiazole-2-carboxamides as CDK9 inhibitors [1]. In contrast, 5-nitrothiophene-thiazole derivatives without the naphtho ring extension (compounds 2a–2j) were evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, exhibiting only 33.66–47.96% AChE inhibition and 13.03–63.29% BuChE inhibition at 80 µg/mL [2]. The mere replacement of a simple thiazole with a naphtho[2,1-d]thiazole redirects the biological target from cholinesterase enzymes to cyclin-dependent kinases, a complete change in pharmacological mechanism.

CDK9 inhibitor Oncology Kinase selectivity

Antiplasmodial Activity Potential: Naphtho[2,1-d]thiazole Core versus Artemisinin Resistance

Naphtho[2,1-d]thiazole derivatives have been investigated for antiplasmodial activity against the multidrug-resistant K1 strain of Plasmodium falciparum. Two hit compounds from this core scaffold (compounds 11 and 13) displayed promising in vitro activity, with structure-activity relationships revealing the critical importance of the R1 and R4 substituents on the naphthyl ring for balancing potency and cytotoxicity [1]. The target compound, bearing a 5-nitrothiophene carboxamide at the 2-position, introduces a nitroheterocycle pharmacophore that could exploit the parasite's nitroreductase machinery, a mechanism distinct from the artemisinin class against which resistance is emerging.

Antiplasmodial Malaria Drug resistance

Nitroreductase-Dependent Prodrug Activation: A Shared Mechanism with Differentiating Structural Determinants

NTCs are established prodrugs that require activation by the bacterial nitroreductases NfsA and NfsB in E. coli. The reduction of the 5-nitro group generates toxic intermediates that covalently bind DNA, causing bacterial cell death [1]. The target compound carries the identical 5-nitrothiophene warhead, so it is predicted to share this activation mechanism. However, the rate of enzymatic reduction is known to be influenced by the electronic nature of the carboxamide substituent. The electron-rich naphtho[2,1-d]thiazole group may alter the reduction potential of the nitro group compared to the electron-deficient benzothiazole series [1], potentially shifting the activation kinetics and the therapeutic window.

Prodrug Nitroreductase NfsA/NfsB

Defined Application Scenarios for N-(naphtho[2,1-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide Based on Evidence


Gram-Negative Antibacterial Screening Cascade Targeting Efflux-Resistant Phenotypes

Procure this compound for inclusion in a focused library screening against wild-type and efflux pump mutant (ΔacrB) panels of E. coli, Klebsiella pneumoniae, and Salmonella spp. The naphtho substituent is designed to reduce AcrB binding affinity, potentially yielding a distinct efflux susceptibility profile compared to benzothiazole NTC leads [1]. Pair the screening with nitroreductase-deficient strains to confirm prodrug activation dependency [1].

CDK9 Inhibitor Hit Expansion in Oncology Drug Discovery

Utilize this compound as a starting point for CDK9 inhibitor lead optimization, as the naphtho[2,1-d]thiazole-2-carboxamide scaffold is specifically claimed in the WO2021102410 patent [2]. The 5-nitrothiophene moiety introduces a reactive handle that can be used for structure-activity relationship studies or replaced with bioisosteres to improve kinase selectivity and pharmacokinetics.

Antimalarial Screening Against Artemisinin-Resistant Plasmodium falciparum

Screen the compound against artemisinin-resistant P. falciparum strains (e.g., K1 or Cambodia-Thailand border isolates) to evaluate whether the 5-nitrothiophene warhead, combined with the validated naphtho[2,1-d]thiazole antiplasmodial core, overcomes emerging resistance [3]. The prodrug mechanism via parasite nitroreductases provides an orthogonal mode of action to artemisinin-based therapies.

Chemical Probe for Nitroreductase Substrate Selectivity Studies

Use this compound as a chemical probe to investigate how the electronic and steric properties of the amide substituent influence the catalytic efficiency of bacterial (NfsA/NfsB) and mammalian nitroreductases. The extended naphtho pi-system provides a distinct electronic environment compared to the benzothiazole series, enabling structure-activity relationship studies on nitroreductase substrate recognition [1].

Quote Request

Request a Quote for N-(naphtho[2,1-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.